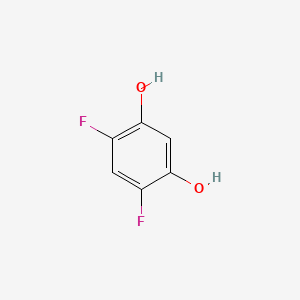
4,6-Difluorobenzene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Difluorobenzene-1,3-diol is an aromatic compound characterized by the presence of two fluorine atoms and two hydroxyl groups attached to a benzene ring The molecular formula of this compound is C6H4F2O2 It is a derivative of resorcinol, where the hydrogen atoms at positions 4 and 6 are replaced by fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,6-Difluorobenzene-1,3-diol can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution of resorcinol with a fluorinating agent. The reaction typically requires a catalyst and specific reaction conditions to ensure selective fluorination at the desired positions.
-
Electrophilic Aromatic Substitution: : This method involves the reaction of resorcinol with a fluorinating agent such as fluorine gas or a fluorinating reagent like Selectfluor. The reaction is carried out in the presence of a catalyst, such as iron(III) chloride, at elevated temperatures to achieve the desired substitution .
-
Diazotization and Fluorination: : Another method involves the diazotization of 4,6-diaminoresorcinol followed by fluorination. The diazotization step involves treating the diamino compound with nitrous acid to form the diazonium salt, which is then reacted with a fluorinating agent to introduce the fluorine atoms .
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced fluorinating agents are often employed to achieve efficient and cost-effective production .
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Difluorobenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Amino or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 4,6-difluorobenzene-1,3-diol involves its interaction with molecular targets through its hydroxyl and fluorine groups. The hydroxyl groups can form hydrogen bonds with biological molecules, while the fluorine atoms can participate in unique interactions due to their electronegativity. These interactions can affect enzyme activity, protein folding, and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Difluorobenzene-1,3-diol: Similar structure but with fluorine atoms at different positions.
4,6-Dichlorobenzene-1,3-diol: Chlorine atoms instead of fluorine.
4,6-Dibromobenzene-1,3-diol: Bromine atoms instead of fluorine.
Uniqueness
4,6-Difluorobenzene-1,3-diol is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity compared to its chloro and bromo analogs. The electronegativity of fluorine also influences the compound’s interactions with biological molecules, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C6H4F2O2 |
|---|---|
Molekulargewicht |
146.09 g/mol |
IUPAC-Name |
4,6-difluorobenzene-1,3-diol |
InChI |
InChI=1S/C6H4F2O2/c7-3-1-4(8)6(10)2-5(3)9/h1-2,9-10H |
InChI-Schlüssel |
OEPHFJHSCASUKS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1O)F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-[(Ethoxycarbonyl)amino]-5-{[(4-fluorophenyl)methyl]amino}phenyl)-beta-D-glucopyranuronosylamine](/img/structure/B13434309.png)
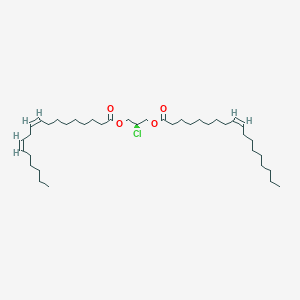

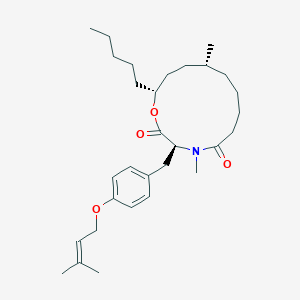
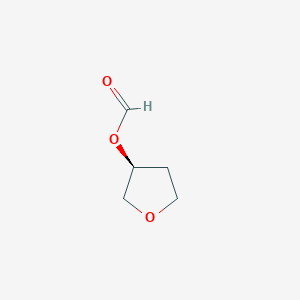
![18-Deoxo-9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-3-Omethylleucomycin V](/img/structure/B13434352.png)
![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B13434356.png)
![Benzonitrile, 4-[2-[(1R,2S)-2-(2,5-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-4-thiazolyl]-, rel-](/img/structure/B13434364.png)
![Methyl 2-(chloromethyl)-4-oxo-4,9a-dihydro-1H-pyrido[1,2-a]pyrimidine-7-carboxylate](/img/structure/B13434372.png)
![3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13434376.png)
![disodium;2-[[(4R)-4-[(3S,7S,8S,10R,13R,14R)-7-hydroxy-3-sulfonatooxy-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B13434377.png)
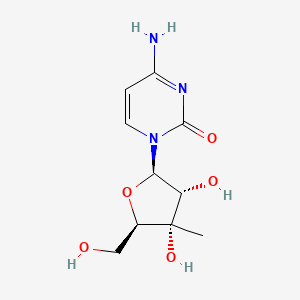
![(2R)-2-[2-bromo-5-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B13434383.png)
![(Z)-N'-hydroxy-2-[3-(trifluoromethyl)piperidin-1-yl]ethanimidamide](/img/structure/B13434392.png)
